5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Overview
Description
5-Bromo-2-chloro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9BrClNO2 . It has a molecular weight of 278.53 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrClNO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 . This indicates that the compound has a benzamide core with bromo, chloro, methoxy, and methyl substituents .Physical and Chemical Properties Analysis
This compound has a molecular weight of 264.50 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its relative hydrophobicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 262.93487 g/mol . The topological polar surface area is 38.3 Ų .Scientific Research Applications
Photodynamic Therapy Applications
One significant application of a derivative of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide is in the field of photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound showed promising properties as a photosensitizer in photodynamic therapy, particularly for cancer treatment. Its excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make it a potential Type II photosensitizer for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Medical Compounds
Another research avenue is the synthesis of various medical compounds. Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of a compound structurally related to this compound, which is a part of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. This synthesis process is important for developing drugs targeting these receptors (Hirokawa, Horikawa, & Kato, 2000).
Neuroleptic Agents Synthesis
In the development of neuroleptic agents, a derivative of this compound has been utilized. Hirokawa et al. (2002) synthesized a series of benzamides from 4-amino-5-chloro-2-methoxybenzoic acid derivatives. These compounds showed high affinity for dopamine D2 and serotonin 5-HT3 receptors, making them potential candidates for broad antiemetic agents. This research indicates the compound's relevance in developing treatments for conditions like nausea and vomiting associated with chemotherapy (Hirokawa et al., 2002).
Properties
IUPAC Name |
5-bromo-2-chloro-N-methoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXHGIZYRNNOSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)Br)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697413 | |
Record name | 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842136-59-8 | |
Record name | 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842136-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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